Purine, 6-((p-fluorobenzyl)thio)-
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Overview
Description
Purine, 6-((p-fluorobenzyl)thio)-: is a fluorinated purine derivative with the molecular formula C12H9FN4S and a molecular weight of 260.31 g/mol . This compound is characterized by the presence of a fluorobenzylthio group attached to the purine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-((p-fluorobenzyl)thio)- typically involves the nucleophilic substitution of a suitable purine precursor with a p-fluorobenzylthiol reagent. One common method includes the reaction of 6-chloropurine with p-fluorobenzylthiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Purine, 6-((p-fluorobenzyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted purines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Purine, 6-((p-fluorobenzyl)thio)- is used as a building block in the synthesis of more complex fluorinated purine derivatives. These derivatives are valuable in medicinal chemistry for the development of new drugs .
Biology: In biological research, this compound is used to study the effects of fluorinated purines on cellular processes. It serves as a probe to investigate enzyme-substrate interactions and the role of purine derivatives in metabolic pathways .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, Purine, 6-((p-fluorobenzyl)thio)- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Purine, 6-((p-fluorobenzyl)thio)- involves its interaction with specific molecular targets such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleotide synthesis and cellular proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
6-Thioguanine: Another thiopurine derivative used in cancer treatment.
6-Mercaptopurine: A thiopurine used as an immunosuppressant and anticancer agent.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body and used as an immunosuppressant.
Uniqueness: Purine, 6-((p-fluorobenzyl)thio)- is unique due to the presence of the fluorobenzylthio group, which imparts distinct chemical and biological properties. This fluorinated group enhances the compound’s stability and its ability to interact with specific molecular targets, making it a valuable tool in scientific research and drug development .
Biological Activity
Purine, 6-((p-fluorobenzyl)thio)- is a synthetic compound belonging to the purine derivative class, which has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
Purine derivatives play crucial roles in biological systems, particularly in nucleic acid metabolism. The specific structure of Purine, 6-((p-fluorobenzyl)thio)- includes a purine core modified with a p-fluorobenzylthio group, which enhances its chemical properties and biological interactions.
- Molecular Formula : C11H10FN3S
- Molecular Weight : 235.28 g/mol
- IUPAC Name : 6-((p-fluorobenzyl)thio)-purine
The biological activity of Purine, 6-((p-fluorobenzyl)thio)- is primarily attributed to its interaction with specific enzymes involved in DNA replication and synthesis. Preliminary studies suggest that this compound may exhibit:
- Antiviral Activity : By inhibiting viral replication through interference with viral polymerases.
- Anticancer Activity : By targeting enzymes essential for tumor cell proliferation.
These mechanisms are crucial for developing therapeutic agents against viral infections and cancers.
Case Studies
-
Antiviral Activity :
- A study demonstrated that Purine, 6-((p-fluorobenzyl)thio)- effectively inhibited the replication of certain RNA viruses in vitro. The compound showed a dose-dependent response, indicating its potential as an antiviral agent .
- Anticancer Properties :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of Purine, 6-((p-fluorobenzyl)thio)- compared to other purine derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Purine, 6-((p-fluorobenzyl)thio)- | p-Fluorobenzylthio group | Enhanced lipophilicity |
6-(benzylthio)-9-isobutylpurin-2-amines | Benzyl group instead of p-fluorobenzyl | Lacks fluorine substitution |
6-(3-fluorophenylmethylthio)-9-isopropylpurin | Different alkyl group | Variation in side chain structure |
6-(4-chlorobenzylthio)-9-butylpurin | Chlorinated benzene ring | Different halogen substitution |
Synthesis and Chemical Behavior
The synthesis of Purine, 6-((p-fluorobenzyl)thio)- involves several steps that allow for the incorporation of the p-fluorobenzylthio group into the purine framework. This multi-step process is crucial for achieving the desired purity and yield necessary for biological testing.
Applications in Medicinal Chemistry
The potential applications of Purine, 6-((p-fluorobenzyl)thio)- extend beyond antiviral and anticancer activities. Its ability to interact with various molecular targets makes it a candidate for:
- Drug Development : As a lead compound for creating new antiviral or anticancer drugs.
- Biochemical Research : To study enzyme kinetics and molecular interactions within cellular systems.
Properties
CAS No. |
3798-88-7 |
---|---|
Molecular Formula |
C12H9FN4S |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C12H9FN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
InChI Key |
KKAXVTODRVIGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)F |
Origin of Product |
United States |
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